molecular formula C21H20ClF3N4OS2 B4538513 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4538513
M. Wt: 501.0 g/mol
InChI Key: ZLOYMVZDHQTADQ-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have garnered attention for their potential applications in various fields due to their unique structural and chemical properties. These compounds often exhibit a range of biological activities, which can make them of interest for drug development and other applications. However, due to the specific request, the focus here will be strictly on the chemical synthesis, molecular structure, reactions, and physical and chemical properties, excluding drug use and dosage or drug side effects.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic chemical building blocks to more complex structures. A typical synthesis pathway might involve the condensation of acetamides with various substituted chemicals, utilizing catalysts and specific reaction conditions to achieve the desired product. For instance, Sunder and Maleraju (2013) detailed the synthesis of acetamide derivatives with potential anti-inflammatory activity, which might share synthesis similarities with the target compound (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like NMR, IR, and mass spectrometry. For example, Boechat et al. (2011) discussed the structures of acetamide derivatives, highlighting the importance of N-H...O, N-H...N, and other intermolecular interactions in defining the 3-D arrangement of molecules (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can vary widely depending on the specific substituents and structure. They can participate in a range of reactions, including but not limited to, condensation reactions, nucleophilic substitutions, and redox reactions. Duran and Canbaz (2013) investigated the acidity constants (pKa values) of acetamide derivatives, which is crucial for understanding their behavior in chemical reactions (Duran & Canbaz, 2013).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4OS2/c1-11-3-5-13-14(9-31-17(13)7-11)19-27-28-20(29(19)2)32-10-18(30)26-16-8-12(21(23,24)25)4-6-15(16)22/h4,6,8-9,11H,3,5,7,10H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOYMVZDHQTADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C3=NN=C(N3C)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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